

An In-Depth Technical Guide to M122: Discovery and Initial Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M122

Cat. No.: B15586353

[Get Quote](#)

Introduction

The designation **M122** is primarily recognized within the field of human genetics as a key single-nucleotide polymorphism (SNP) that defines the Y-DNA Haplogroup O2. This haplogroup is a significant genetic marker used to trace paternal lineage and understand human migration patterns, particularly across East Asia, Southeast Asia, and Austronesia. While the user's request implies **M122** may be a therapeutic molecule or protein, extensive searches have not identified a drug, protein, or other biological molecule in a drug development context with this specific designation. This guide, therefore, focuses on the discovery and characterization of Haplogroup O2 (**M122**) as a genetic marker.

Discovery and Nomenclature

Haplogroup O2, defined by the genetic marker **M122**, was identified through efforts to build a comprehensive phylogenetic tree of the human Y chromosome. The Y Chromosome Consortium (YCC) established a system for naming major Y-DNA haplogroups with capital letters, with further subclades defined by numbers and lowercase letters. **M122** is the terminal SNP that defines the O2 haplogroup, distinguishing it from other branches of the Y-chromosome phylogenetic tree.^[1]

Geographical Distribution and Population Genetics

Haplogroup O2 (**M122**) is found at high frequencies throughout East Asia, Southeast Asia, and Austronesia, including Polynesia.^[1] Its prevalence in these regions has made it a crucial tool

for studying the origins and dispersal of various ethnic groups. For instance, the presence of Haplogroup O-**M122** in the Liao civilization is believed to be a result of migration from the Yellow River civilization.^[2] This lineage is most commonly associated with speakers of Sino-Tibetan languages, such as the Han Chinese.^[2]

Studies of ancient DNA have shown that the frequency of this haplogroup began to rise during the Bronze Age, indicating significant population movements and admixtures during that period.^[2] For example, an individual from the Lower Xiajiadian culture in the West Liao River valley was found to possess the paternal lineage of O3-**M122**, suggesting a migration of farmers from the Central Plains.^[2]

Methodology for Haplogroup Determination

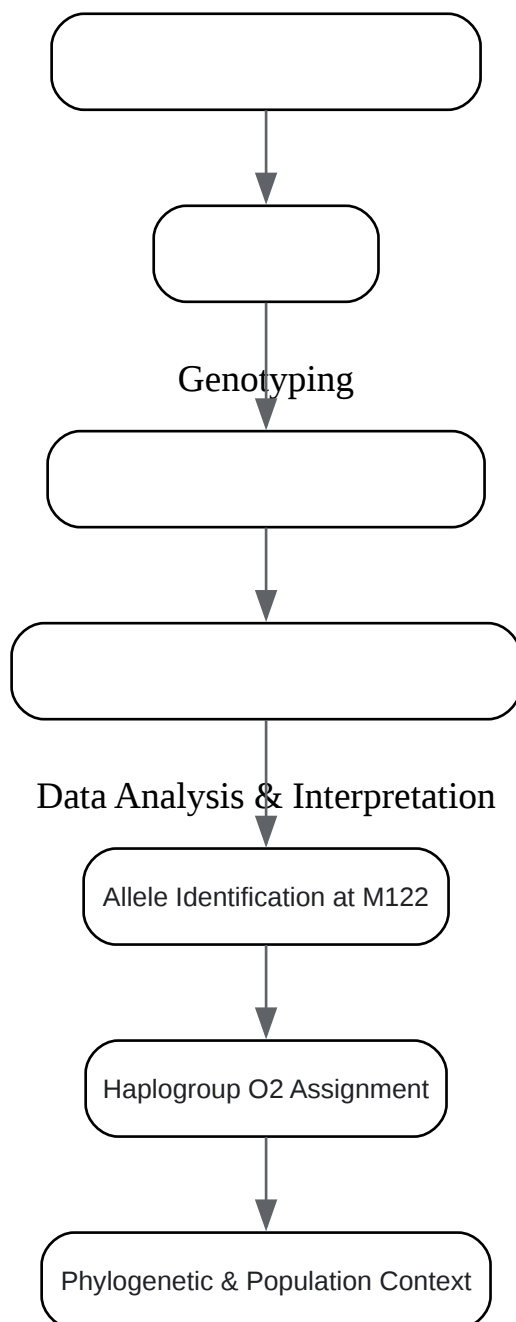
The identification of Haplogroup O2 (**M122**) in an individual's DNA is typically achieved through genotyping of the **M122** SNP. This process involves the following general steps:

- **DNA Extraction:** Genomic DNA is isolated from a biological sample, such as blood, saliva, or buccal cells.
- **PCR Amplification:** The specific region of the Y chromosome containing the **M122** marker is amplified using the polymerase chain reaction (PCR). This involves using primers that are complementary to the DNA sequences flanking the **M122** SNP.
- **Genotyping:** The amplified DNA is then analyzed to determine the allele at the **M122** position. This can be done using various techniques, including:
 - **Restriction Fragment Length Polymorphism (RFLP) analysis:** If the SNP creates or destroys a recognition site for a restriction enzyme, the DNA can be digested with that enzyme, and the resulting fragment sizes will differ depending on the allele present.
 - **Sanger Sequencing:** The amplified DNA fragment is sequenced to directly read the nucleotide at the **M122** position.
 - **SNP arrays:** High-throughput arrays containing probes for thousands of SNPs, including **M122**, can be used to genotype many markers simultaneously.

- Next-Generation Sequencing (NGS): Whole-genome or Y-chromosome sequencing can provide comprehensive information about all genetic variations, including the **M122** marker.

Workflow for Y-DNA Haplogroup Analysis

Sample Collection & Processing



[Click to download full resolution via product page](#)

Caption: Workflow for determining Y-DNA Haplogroup O2 (**M122**).

Conclusion

The **M122** marker is a cornerstone of Y-chromosome haplogroup studies, providing invaluable insights into the genetic history and migration patterns of human populations, particularly in Asia and Oceania. While the designation "**M122**" does not appear to correspond to a therapeutic agent or protein target in the available scientific literature, its role in population genetics is well-established and continues to be an active area of research. The methodologies for its detection are robust and have been central to numerous genetic anthropology studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Y-chromosome DNA haplogroup - Wikipedia [en.wikipedia.org]
- 2. Liao civilization - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to M122: Discovery and Initial Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586353#discovery-and-initial-characterization-of-m122]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com